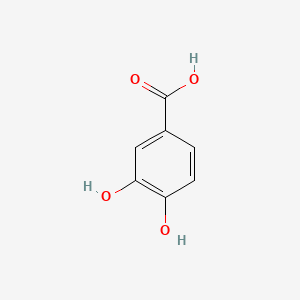

Protocatechuic Acid

説明

3,4-Dihydroxybenzoic acid has been reported in Salvia miltiorrhiza, Camellia sinensis, and other organisms with data available.

Protocatechuic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

RN given refers to parent cpd; structure

Structure

3D Structure

特性

IUPAC Name |

3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUVCSBJEUQKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Record name | protocatechuic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Protocatechuic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021212 | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-50-3 | |

| Record name | Protocatechuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatehuic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protocatechuic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R5QJ8L4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Protocatechuic Acid: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechuic acid (PCA), a dihydroxybenzoic acid, is a widely distributed phenolic compound in the plant kingdom, recognized for its significant antioxidant, anti-inflammatory, and other health-promoting properties. This technical guide provides an in-depth overview of the natural sources and distribution of PCA, presenting quantitative data in structured tables for comparative analysis. Furthermore, it details the experimental protocols for the extraction, quantification, and evaluation of its biological activities. Special emphasis is placed on its modulation of key signaling pathways, such as NF-κB and AMPK/SIRT1, with corresponding pathway diagrams generated using Graphviz to facilitate a deeper understanding of its mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound.

Natural Sources and Distribution of this compound

This compound is ubiquitously found in a vast array of edible and medicinal plants. Its presence is not limited to a specific plant family, indicating its broad distribution throughout the plant kingdom. PCA is a key secondary metabolite and is also a major metabolite of more complex polyphenols, particularly anthocyanins.[1][2] The concentration of PCA can vary significantly depending on the plant species, the part of the plant, and growing conditions.

Major Dietary Sources

PCA is a common constituent of the human diet, found in various fruits, vegetables, herbs, and spices.[3] Notable dietary sources include onions, especially the outer scales, bran, and brown rice.[3] A variety of fruits such as plums, gooseberries, and grapes, as well as nuts like almonds, are also known to contain PCA.[3]

Quantitative Distribution in Plant-Based Foods

The following tables summarize the quantitative data on the concentration of this compound in a wide range of natural sources. The data has been compiled from various scientific publications and databases, including the comprehensive Phenol-Explorer database.

Table 1: this compound Content in Fruits

| Fruit | Scientific Name | PCA Content (mg/100g FW) | Reference(s) |

| Açaí Oil | Euterpe oleracea | 63.0 ± 3.6 | [3] |

| Date, dried | Phoenix dactylifera | 4.94 | [4] |

| Date, fresh | Phoenix dactylifera | 2.27 | [4] |

| Grape, raisin | Vitis vinifera | 0.32 | [4] |

| Plum | Prunus domestica | Present | [3] |

| Gooseberry | Ribes uva-crispa | Present | [3] |

| Grape | Vitis vinifera | Present | [3] |

| Raspberry | - | 10.0 | [5] |

Table 2: this compound Content in Vegetables and Legumes

| Vegetable/Legume | Scientific Name | PCA Content (mg/100g FW) | Reference(s) |

| Onion | Allium cepa | 1754.0 | [6] |

| Onion (scales) | Allium cepa | Present | [3] |

| Cauliflower | Brassica oleracea var. botrytis | Present | [7] |

| Carrot | Daucus carota | Present | [5] |

Table 3: this compound Content in Cereals, Nuts, and Seeds

| Cereal/Nut/Seed | Scientific Name | PCA Content (mg/100g FW) | Reference(s) |

| Sorghum, whole grain | Sorghum bicolor | 2.55 | [4] |

| Maize, refined flour | Zea mays | 0.09 | [4] |

| Oat, refined flour | Avena sativa | 0.04 | [4] |

| Almond | Prunus amygdalus | Present | [3] |

| Brown Rice | Oryza sativa | Present | [3] |

Table 4: this compound Content in Beverages

| Beverage | PCA Content (mg/100 mL) | Reference(s) |

| Wine, White | 0.33 | [4] |

| Wine, Rosé | 0.26 | [4] |

| Wine, Red | 0.17 | [4] |

| Beer, Alcohol-free | 0.27 | [4] |

| Beer, Ale | 0.06 | [4] |

| Beer, Regular | 0.05 | [4] |

| Beer, Dark | 0.04 | [4] |

| Champagne | 0.03 | [4] |

| Walnut liquor | 0.52 | [4] |

| Sherry | 0.56 | [4] |

Table 5: this compound Content in Medicinal Plants and Spices

| Plant/Spice | Scientific Name | PCA Content | Reference(s) |

| Phellinus mushrooms | Phellinus spp. | <0.0099 - 0.4121 %w/w of extract | [8] |

| Star Anise | Illicium verum | Present | [3] |

| Melissa | Melissa officinalis | Present | [3] |

| Rosemary | Rosmarinus officinalis | Present | [3] |

| Cinnamon | Cinnamomum aromaticum | Present | [3] |

| Roselle | Hibiscus sabdariffa | Present | [6] |

| Greater Cardamom (acetone extract) | Amomum subulatum | 1.048 % w/w | [9] |

| Greater Cardamom (methanol extract) | Amomum subulatum | 0.863 % w/w | [9] |

| Syringa oblata leaves | Syringa oblata | - | [10] |

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and assessment of the biological activity of this compound.

Extraction and Isolation of this compound

2.1.1. Solvent Extraction from Plant Material

A widely used method for extracting PCA from plant materials involves solvent extraction. The choice of solvent and extraction conditions can significantly impact the yield.

-

Sample Preparation: The plant material (e.g., leaves, fruits, seeds) is first dried and then ground into a fine powder to increase the surface area for extraction.

-

Extraction Solvents: A variety of solvents can be used, with the choice depending on the polarity of the target compound and the matrix. Common solvents for PCA extraction include:

-

Methanol/Ethanol: Absolute or aqueous solutions of methanol or ethanol are frequently used. For instance, a study on Syringa oblata leaves utilized absolute ethanol.[10]

-

Acetone: Acetone is another effective solvent for extracting phenolic compounds.

-

Solvent Combinations: Mixtures of solvents can enhance extraction efficiency. A combination of water, acetone, and methanol (20:20:60 ratio) has been shown to be effective for extracting PCA and other phenolic acids from apricot fruits.[11]

-

-

Extraction Procedure (Example: Soxhlet Extraction):

-

Accurately weigh the powdered plant material (e.g., 5 g of sugarcane roots).[12]

-

Place the powder in a thimble and insert it into a Soxhlet extractor.

-

Add the extraction solvent (e.g., 80 mL of hydro-alcohol) to the distillation flask.[12]

-

Heat the solvent to reflux. The solvent vapor travels up to the condenser, liquefies, and drips back onto the sample in the thimble.

-

Continue the extraction for a defined period (e.g., 20 minutes for sugarcane roots, or several hours for other materials).[10][12]

-

After extraction, the solution is typically filtered (e.g., through Whatman filter paper) and may be concentrated under reduced pressure.[10]

-

-

Optimization of Extraction Parameters: To maximize the yield of PCA, several parameters can be optimized, including:

-

Material-to-Liquid Ratio: A higher ratio of solvent to plant material generally improves extraction. A ratio of 1:30 was found to be optimal for Syringa oblata leaves.[10]

-

Extraction Time: Longer extraction times can increase yield, but an optimal time should be determined to avoid degradation and improve efficiency. For Syringa oblata leaves, 4 hours was found to be optimal.[10]

-

Extraction Temperature: Higher temperatures can enhance extraction, but should be controlled to prevent degradation of the compound. An optimal temperature of 65°C was determined for Syringa oblata leaves.[10]

-

Number of Extractions: Multiple extraction cycles with fresh solvent can increase the overall yield.

-

2.1.2. Purification (Optional)

For obtaining pure PCA, further purification steps such as column chromatography (e.g., silica gel) may be necessary after the initial extraction.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of PCA in plant extracts and other samples.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is typically used.

-

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.

-

Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of two solvents:

-

Solvent A: 0.1% or 0.2% ortho-phosphoric acid or 0.1% acetic acid in water.

-

Solvent B: Methanol or acetonitrile.

-

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Injection Volume: A standard injection volume is 10 or 20 µL.

-

Detection Wavelength: PCA shows strong absorbance at approximately 270-280 nm, which is used for detection.

-

Column Temperature: The column is typically maintained at a constant temperature, for example, 28°C.

-

-

Preparation of Standard and Sample Solutions:

-

Standard Stock Solution: Accurately weigh a known amount of pure PCA standard (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 10 mL of methanol) to prepare a stock solution of known concentration (e.g., 1000 µg/mL).

-

Calibration Curve: Prepare a series of standard solutions of different concentrations by diluting the stock solution. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration. The linearity of the method is assessed over a specific concentration range (e.g., 1.56-100 µg/mL).

-

Sample Solution: The plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm membrane filter before injection into the HPLC system.

-

-

Quantification: Inject the sample solution into the HPLC system and record the chromatogram. Identify the PCA peak based on its retention time compared to the standard. The concentration of PCA in the sample is calculated using the linear regression equation obtained from the calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) for Quantification

HPTLC offers a simpler and faster alternative for the quantification of PCA.

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

-

Mobile Phase: A common mobile phase is a mixture of chloroform and acetic acid (e.g., 9:1 v/v).[9]

-

Sample and Standard Application: Apply known volumes of the sample extract and standard PCA solutions as bands on the HPTLC plate.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Detection and Quantification: After development, the plate is dried, and the bands are visualized under UV light at 254 nm. Densitometric scanning is performed to measure the peak areas of the bands. The amount of PCA in the sample is calculated by comparing the peak area of the sample with that of the standard.[9]

In Vitro Antioxidant Activity Assays

2.4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is widely used to evaluate the free radical scavenging activity of antioxidants.

-

Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

-

Procedure:

-

Prepare a stock solution of DPPH in a suitable solvent (e.g., 0.1 mM in methanol or ethanol).[6]

-

Prepare various concentrations of the PCA sample and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

In a cuvette or a 96-well plate, mix a defined volume of the sample or control solution with a defined volume of the DPPH working solution.[6]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[6]

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH is also measured.[6]

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

% Scavenging Activity = [ (A_blank - A_sample) / A_blank ] x 100

-

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.

-

-

IC50 Value: The concentration of the sample required to scavenge 50% of the DPPH radicals (IC50) is determined from a plot of scavenging activity against sample concentration.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory potential of PCA can be assessed by its ability to inhibit the production of pro-inflammatory mediators in cell culture models.

-

Cell Line: A common cell line used for this purpose is the RAW 264.7 macrophage cell line.

-

Induction of Inflammation: Inflammation is typically induced in the cells by treating them with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.

-

Procedure:

-

Culture RAW 264.7 cells in a suitable medium.

-

Pre-treat the cells with various concentrations of PCA for a specific duration.

-

Induce inflammation by adding LPS to the cell culture medium.

-

After a defined incubation period, collect the cell culture supernatant and/or cell lysates.

-

-

Measurement of Inflammatory Mediators: The levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in the culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Analysis of Signaling Pathways: The effect of PCA on inflammatory signaling pathways, such as the NF-κB pathway, can be investigated by analyzing the expression and phosphorylation of key proteins in the cell lysates using techniques like Western blotting.

Key Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. PCA has been shown to inhibit the NF-κB pathway, thereby reducing the expression of inflammatory mediators.

References

- 1. Antioxidant Effects of this compound and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling Pathway Diagram [scispace.com]

- 4. acmeresearchlabs.in [acmeresearchlabs.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Comparison of Various Easy-to-Use Procedures for Extraction of Phenols from Apricot Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsonline.com [ijpsonline.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. journalijar.com [journalijar.com]

- 12. scispace.com [scispace.com]

The Biosynthesis of Protocatechuic Acid in Plants: A Technical Guide

Abstract

Protocatechuic acid (PCA), a dihydroxybenzoic acid, is a key phenolic compound in plants, recognized for its significant antioxidant, anti-inflammatory, and antimicrobial properties. As a valuable natural product, understanding its biosynthesis is critical for researchers, scientists, and drug development professionals. This technical guide provides an in-depth exploration of the core biosynthetic pathways of PCA in plants, detailing the enzymatic steps, precursor molecules, and regulatory aspects. The document summarizes key quantitative data, provides detailed experimental protocols for crucial analytical and enzymatic assays, and includes visualizations of the metabolic pathways to facilitate a comprehensive understanding.

Introduction

This compound (3,4-dihydroxybenzoic acid) is a secondary metabolite ubiquitously found in the plant kingdom, contributing to their defense mechanisms and serving as a precursor for other important compounds. Its diverse biological activities have made it a compound of interest for pharmaceutical and nutraceutical applications. The biosynthesis of PCA in plants is intrinsically linked to the central shikimate pathway, a primary route for the production of aromatic amino acids and a vast array of phenolic compounds. This guide delineates the two primary routes of PCA formation from key intermediates of the shikimate pathway.

Core Biosynthesis Pathways of this compound

Plants primarily synthesize this compound through two distinct branches of the shikimate pathway. Both pathways originate from central intermediates of aromatic amino acid biosynthesis.

Pathway 1: Direct Conversion from 3-Dehydroshikimate

The most direct route to PCA in plants involves the dehydration of 3-dehydroshikimate (DHS), an early intermediate of the shikimate pathway.[1] This reaction is catalyzed by the enzyme 3-dehydroshikimate dehydratase. While this enzyme is well-characterized in microorganisms, its activity has also been detected in plants such as mung bean cell cultures, where its expression appears to be induced by shikimate.[1] The introduction of microbial 3-dehydroshikimate dehydratases (e.g., QsuB from Corynebacterium glutamicum) into plants has been shown to successfully divert the flux from the shikimate pathway towards PCA production.

Pathway 2: Conversion from Chorismate via 4-Hydroxybenzoate

An alternative pathway to PCA begins with chorismate, the end-product of the shikimate pathway and a critical branch-point metabolite.[2] This route involves two key enzymatic steps:

-

Formation of 4-Hydroxybenzoate (4-HBA): Chorismate is converted to 4-HBA by the enzyme chorismate pyruvate-lyase. While this enzyme is not naturally widespread in plants, the expression of bacterial chorismate pyruvate-lyase (e.g., UbiC from E. coli) in plant systems has demonstrated the feasibility of this conversion, suggesting the accessibility of a chorismate pool for such a reaction.[3][4]

-

Hydroxylation of 4-HBA: The subsequent step is the hydroxylation of 4-HBA at the C3 position to yield this compound. This reaction is catalyzed by 4-hydroxybenzoate 3-hydroxylase, a monooxygenase that utilizes NADPH and O2.[5]

Quantitative Data

The efficiency of these biosynthetic pathways is dependent on the kinetic properties of the key enzymes and the in vivo concentrations of substrates and products.

Table 1: Kinetic Parameters of 3-Dehydroshikimate Dehydratase (DSD) Isoforms

| Enzyme Source | Km (mM) | kcat (s-1) | Optimal pH | Optimal Temp. (°C) | Reference |

| Corynebacterium glutamicum (QsuB) | 1 | 61 | - | - | [6] |

| Neurospora crassa (Qa-4) | 0.6 | 220 | - | - | [6] |

| Bacillus thuringiensis (AsbF) | ~0.04 | ~1 | - | - | [6] |

| Eupenicillium parvum | 0.83 | - | 7.5 | 40 | [7] |

| Neurospora crassa | 0.59 | - | - | - | [8] |

Note: Specific activity for E. parvum DSD was reported as 910 mU/mg protein.[7]

Table 2: this compound Content in Plant Tissues

| Plant Species | Tissue | Concentration | Elicitor/Condition | Reference |

| Phoenix dactylifera L. (Date Palm) | Cell Suspension Culture | Increased TPC | 50 mg/L Salicylic Acid | [9] |

| Salvia virgata Jacq. | Hairy Root Cultures | Increased Phenolic Acids | 22.4 ppm Methyl Jasmonate | [10][11] |

*Total Phenolic Content (TPC) or total phenolic acids were measured, where PCA is a component. Specific quantitative data for PCA in these studies is not detailed.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of PCA in plant extracts.

4.1.1. Sample Preparation

-

Lyophilize plant tissue and grind to a fine powder.

-

Extract a known weight of the powdered tissue with a suitable solvent (e.g., 80% methanol) using sonication or overnight shaking at 4°C.

-

Centrifuge the extract to pellet solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter prior to HPLC analysis.

4.1.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.8 - 1.0 mL/min.

-

Detection: UV detector at 260 nm or 280 nm.

-

Quantification: Based on a standard curve of authentic PCA.

Enzyme Assays

4.2.1. 3-Dehydroshikimate Dehydratase Assay

This assay measures the conversion of 3-dehydroshikimate to PCA.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂ (e.g., 1 mM), and 3-dehydroshikimate (e.g., 1 mM).

-

Enzyme Preparation: Use a partially purified plant extract or a recombinant enzyme.

-

Reaction Initiation: Add the enzyme preparation to the reaction mixture and incubate at the optimal temperature (e.g., 30-40°C).

-

Reaction Termination: Stop the reaction at various time points by adding an acid (e.g., HCl).

-

Analysis: Quantify the PCA produced using HPLC as described in section 4.1.

4.2.2. 4-Hydroxybenzoate 3-Hydroxylase Assay

This spectrophotometric assay measures the activity of 4-hydroxybenzoate 3-hydroxylase by monitoring the consumption of NADPH.[5]

-

Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0), 4-hydroxybenzoate (e.g., 400 µM), and NADPH (e.g., 400 µM).

-

Enzyme Preparation: Use a plant microsomal fraction or a purified recombinant enzyme.

-

Reaction Initiation: Add the enzyme to the reaction mixture.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADPH) using a spectrophotometer. The rate of NADPH oxidation is proportional to the enzyme activity.

Regulation of this compound Biosynthesis

The biosynthesis of PCA is tightly regulated as it draws from the central shikimate pathway, which is essential for the production of aromatic amino acids.

Transcriptional Regulation

In plants, the regulation of the shikimate pathway is thought to occur primarily at the genetic level.[12][13] The expression of genes encoding the enzymes of this pathway can be influenced by developmental cues and environmental stresses. For instance, the expression of genes in the broader phenylpropanoid pathway is known to be regulated by transcription factors from the MYB, bHLH, and WRKY families.

Hormonal and Elicitor-Mediated Regulation

Phytohormones such as auxins, jasmonates, and ethylene play a significant role in modulating the phenylpropanoid pathway, and thus can indirectly influence the availability of precursors for PCA biosynthesis.[14][15] Furthermore, the accumulation of phenolic compounds, including those derived from the shikimate pathway, can be induced by elicitors. Elicitors, which can be of biotic (e.g., fungal cell wall fragments) or abiotic (e.g., heavy metals, salicylic acid) origin, trigger plant defense responses that often involve the upregulation of secondary metabolic pathways.[9][10][11][16][17]

Conclusion

The biosynthesis of this compound in plants is a multifaceted process with at least two distinct pathways branching from the central shikimate pathway. While significant strides have been made in elucidating these pathways, particularly through the use of microbial enzymes in transgenic plants, further research is needed to fully characterize the native plant enzymes and their regulation. A deeper understanding of the genetic and environmental factors that control PCA accumulation will be instrumental for the metabolic engineering of plants to enhance the production of this valuable phytochemical for pharmaceutical and industrial applications.

References

- 1. 3-Dehydroshikimate dehydratase in mung bean cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bioone.org [bioone.org]

- 3. Expression of bacterial chorismate pyruvate-lyase in tobacco: evidence for the presence of chorismate in the plant cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High level expression of chorismate pyruvate-lyase (UbiC) and HMG-CoA reductase in hairy root cultures of Lithospermum erythrorhizon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzyme Activity Measurement for 4-Hydroxybenzoate 3-Monooxygenase [creative-enzymes.com]

- 6. mdpi.com [mdpi.com]

- 7. Functional characterization of a new 3-dehydroshikimate dehydratase from Eupenicillium parvum and its potential for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and characterization of 3-dehydroshikimate dehydratase, an enzyme in the inducible quinic acid catabolic pathway of Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Elicitor-Induced Production of Biomass and Pharmaceutical Phenolic Compounds in Cell Suspension Culture of Date Palm (Phoenix dactylifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Elicitor-induced phenolic acids accumulation in Salvia virgata Jacq. hairy root cultures | Semantic Scholar [semanticscholar.org]

- 12. THE SHIKIMATE PATHWAY | Annual Reviews [annualreviews.org]

- 13. researchgate.net [researchgate.net]

- 14. frontiersin.org [frontiersin.org]

- 15. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. researchgate.net [researchgate.net]

A Comprehensive Technical Review of the Pharmacological Properties of Protocatechu-ic Acid

Introduction

Protocatechuic acid (PCA), a simple phenolic acid chemically known as 3,4-dihydroxybenzoic acid, is a widely distributed natural compound found in numerous edible plants, fruits, and traditional herbal medicines.[1][2][3] It is also a major metabolite of more complex polyphenols, such as anthocyanins and procyanidins, contributing significantly to the health benefits associated with their consumption.[1][4][5] An expanding body of scientific evidence has highlighted the diverse and potent pharmacological activities of PCA, positioning it as a compound of significant interest for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the core pharmacological properties of PCA, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of degenerative diseases, including cardiovascular diseases, neurodegenerative disorders, cancer, and diabetes.[1][6] PCA has consistently demonstrated potent antioxidant effects in both in vitro and in vivo studies.[1][7][8]

The antioxidant mechanism of PCA is multifaceted. It can directly scavenge free radicals, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical and superoxide anion radicals.[9] Furthermore, PCA can chelate transition metal ions like ferrous (Fe2+) and cupric (Cu2+) ions, which are known to catalyze the formation of ROS.[9] Indirectly, PCA enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][10] This leads to the increased expression of antioxidant enzymes such as glutathione peroxidase (GSH-Px) and superoxide dismutase (SOD).[6][10][11]

A variety of established in vitro assays are employed to quantify the antioxidant potential of PCA.

-

DPPH Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is monitored spectrophotometrically by the decrease in its absorbance at a specific wavelength.[9]

-

ABTS Radical Cation Decolorization Assay: Similar to the DPPH assay, this method involves the generation of the 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid) (ABTS) radical cation, which is then reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically.[9]

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color that can be quantified.

-

Hydroxyl Radical Scavenging Assay: This assay evaluates the ability of a compound to scavenge hydroxyl radicals, which are highly reactive and damaging ROS.

-

In Vivo Models: Animal models, such as rats or mice subjected to oxidative stress induced by agents like D-galactose or tert-butyl hydroperoxide (t-BHP), are used to assess the in vivo antioxidant effects of PCA.[1][3] Parameters measured include the levels of lipid peroxidation products (e.g., malondialdehyde - MDA) and the activity of endogenous antioxidant enzymes (e.g., SOD, catalase) in various tissues.[1][12][13]

The antioxidant activity of PCA has been quantified in various studies, often in comparison to standard antioxidants like Trolox.

| Assay | IC50 of PCA | Relative Antioxidant Activity (vs. Trolox) | Reference |

| DPPH Radical Scavenging | - | 2.8 | [9] |

| ABTS Radical Cation Scavenging | - | 2.3 | [9] |

| Ferric Ions (Fe³⁺) Reducing Power | - | 3.7 | [9] |

| Cupric Ions (Cu²⁺) Reducing Power | - | 6.1 | [9] |

| Superoxide Anion Radical Scavenging | - | 4.2 | [9] |

| Hydroxyl Radical Scavenging | - | 1.0 | [9] |

| Ferrous Ions (Fe²⁺) Chelating Ability | - | 2.7 | [9] |

| Cupric Ions (Cu²⁺) Chelating Ability | - | 1.5 | [9] |

Note: Specific IC50 values were not provided in the snippet, but the relative activity compared to Trolox is a valuable quantitative measure.

Anti-inflammatory Activity

Inflammation is a complex biological response to harmful stimuli and is implicated in the pathogenesis of numerous chronic diseases. PCA has been shown to exert significant anti-inflammatory effects through the modulation of key signaling pathways.[1][8] The anti-inflammatory properties of PCA are largely attributed to its ability to suppress the production of pro-inflammatory mediators.[14][15]

PCA has been demonstrated to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][14][15] By doing so, it downregulates the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1][12][16]

-

In Vitro Models: Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7, J77A.1, BV2 microglia) are commonly used to investigate the anti-inflammatory effects of PCA.[14][16] The levels of pro-inflammatory cytokines and mediators (e.g., nitric oxide) in the cell culture supernatant are measured using techniques like ELISA and Griess assay. Western blotting is used to determine the expression levels of key proteins in the NF-κB and MAPK pathways.[14]

-

In Vivo Models: Animal models of inflammation, such as carrageenan-induced paw edema in rats or LPS-induced sepsis in mice, are employed to evaluate the in vivo anti-inflammatory efficacy of PCA.[1] Parameters measured include paw volume, survival rate, and the levels of inflammatory markers in serum and tissues.[1]

| Model System | PCA Concentration/Dose | Observed Effect | Reference |

| LPS-induced sepsis in mice | 50 mg/kg (ip) | Reduced lethality, suppressed TNF-α and IL-10, decreased plasma nitrite/nitrate levels. | [1] |

| STZ-induced diabetic mice | 1%, 2%, and 4% in diet for 8 weeks | Reduced IL-6, TNF-α, and MCP-1 levels in heart and kidney. | [1] |

| ApoE-deficient mice with peritonitis | 25 mg/kg (po) for 11 days | Decreased CCR2 protein and mRNA expression, reduced macrophage infiltration. | [1] |

| LPS-stimulated BV2 microglia | - | Suppressed expression of TLR4, activation of NF-κB, and MAPKs. | [14] |

Anticancer Activity

PCA has demonstrated promising anticancer properties, including the ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and suppress invasion and metastasis in various cancer cell lines.[1][7][10][17] The anticancer mechanisms of PCA are diverse and target multiple cellular processes.

In some cancer cells, PCA induces apoptosis by modulating the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio.[1] It can also activate the JNK/p38 MAPK pathways and the Fas/FasL pathway to trigger apoptosis.[1][18] Furthermore, PCA has been shown to inhibit the growth of cancer cells by modulating the FAK, MAPK, and NF-κB pathways.[17]

-

Cell Viability and Proliferation Assays: Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are used to assess the effect of PCA on the viability and proliferation of cancer cell lines (e.g., human breast, lung, liver, cervix, and prostate cancer cells).[17]

-

Apoptosis Assays: Annexin V/propidium iodide (PI) staining followed by flow cytometry is a common method to quantify apoptosis and necrosis in cancer cells treated with PCA. Western blotting can be used to measure the expression of apoptosis-related proteins like Bcl-2, Bax, and caspases.[12][19]

-

Cell Invasion and Migration Assays: Transwell migration and invasion assays are employed to evaluate the effect of PCA on the metastatic potential of cancer cells.

-

In Vivo Tumor Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are used to assess the in vivo antitumor efficacy of PCA. Tumor growth and metastasis are monitored over time.

| Cancer Cell Line | PCA Concentration | Observed Effect | Reference |

| HepG2 (Hepatocellular carcinoma) | 100 µmol/L | Triggered cell death and apoptosis via activation of JNK/p38 signal. | [19] |

| AGS (Human gastric carcinoma) | 1–8 mM | Triggered cell death and apoptosis via activation of JNK/p38 signal. | [19] |

| A549, H3255, Calu-6 (Lung cancer) | 2–8 µM | Inhibited cell growth in a dose-dependent manner. | [17] |

| Human umbilical vein endothelial cells (HUVECs) | 25 µM | Significantly inhibited VEGF-induced cell proliferation by 22.68 ± 5.6%. | [17] |

| CaCo-2 (Colon cancer) | 1–50 µM | Increased the percentage of apoptotic cells. | [19] |

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss and cognitive decline, with oxidative stress and neuroinflammation playing crucial roles in their pathogenesis.[20][21] PCA has emerged as a promising neuroprotective agent due to its ability to cross the blood-brain barrier and exert its antioxidant and anti-inflammatory effects within the central nervous system.[21]

Studies have shown that PCA can protect neurons from oxidative stress-induced neurotoxicity and apoptosis.[20][22] In models of Alzheimer's disease, PCA has been found to reduce the deposition of amyloid-beta plaques and decrease neuroinflammation.[20] In the context of Parkinson's disease, PCA has shown protective effects against MPP+-induced apoptosis in PC12 cells.[22]

-

In Vitro Neuronal Cell Culture Models: PC12 cells or primary cortical neurons are treated with neurotoxins (e.g., hydrogen peroxide, MPP+, amyloid-beta) to induce neuronal damage. The protective effect of PCA is assessed by measuring cell viability, apoptosis, and markers of oxidative stress.[20][22]

-

In Vivo Models of Neurodegenerative Diseases: Animal models, such as amyloid-beta-induced Alzheimer's disease models in mice or 6-hydroxydopamine-induced Parkinson's disease models in rats, are used to evaluate the in vivo neuroprotective effects of PCA.[20] Behavioral tests are conducted to assess cognitive function and motor coordination, and brain tissues are analyzed for pathological markers.

| Model System | PCA Treatment | Observed Effect | Reference |

| MPP+-induced PC12 cells | Dose-dependent | Protected against apoptosis and oxidative stress. | [22] |

| Aged AD-model mice | - | Increased BDNF levels, reduced β-amyloid and AβPP levels, and reduced inflammatory response. | [20] |

| Amyloid-β-induced AD mouse model | Higher amounts | Prevented cognitive impairment and reduced neuroinflammation. | [20] |

Cardioprotective Effects

Cardiovascular diseases remain a leading cause of mortality worldwide. PCA has demonstrated significant cardioprotective effects, particularly in the context of myocardial infarction and diabetic cardiomyopathy.[12][23][24][25] Its cardioprotective actions are attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.

PCA has been shown to improve cardiac function, reduce myocardial infarct size, and attenuate inflammation in animal models of myocardial ischemia/reperfusion injury.[12][25] In diabetic rats, PCA treatment improved cardiac function and mitochondrial function, and increased the expression of the anti-apoptotic protein Bcl-2.[24][26] Furthermore, PCA can improve lipid profiles by reducing total cholesterol and triglyceride levels.[23]

-

In Vivo Models of Myocardial Infarction: Myocardial infarction can be induced in rats by administering isoproterenol or by surgical ligation of a coronary artery. The cardioprotective effect of PCA is evaluated by measuring infarct size, cardiac enzyme levels in the serum (e.g., CK-MB, LDH), and assessing cardiac function through echocardiography.[12][25]

-

In Vivo Models of Diabetic Cardiomyopathy: Type 1 diabetes can be induced in rats using streptozotocin (STZ). The effect of PCA on cardiac function, oxidative stress, and apoptosis in the heart is then investigated.[24][26]

-

In Vitro Pancreatic Lipase Activity Assay: This assay is used to assess the potential of PCA to inhibit fat digestion, which can contribute to its hypolipidemic effects.[23]

| Model System | PCA Dose | Observed Effect | Reference |

| High fat and fructose diet-fed rats | 50 mg/kg | 17.36% reduction in total cholesterol. | [23] |

| High fat and fructose diet-fed rats | 100 mg/kg | 30.08% reduction in total cholesterol. | [23] |

| High fat and fructose diet-fed rats | 50 mg/kg | 21.36% reduction in triglycerides. | [23] |

| High fat and fructose diet-fed rats | 100 mg/kg | 26.5% reduction in triglycerides. | [23] |

| In vitro pancreatic lipase inhibition | 50 mg/kg | IC50 = 1.51 mg/ml. | [23] |

| In vitro pancreatic lipase inhibition | 100 mg/kg | IC50 = 1.18 mg/ml. | [23] |

| Isoproterenol-mediated myocardial infarction in rats | 100 or 200 mg/kg | Increased glutathione and its derived enzymes, decreased malondialdehyde and nitric oxide levels. | [12] |

Antimicrobial and Synergistic Activity

PCA exhibits broad-spectrum antimicrobial activity against various pathogens, including drug-resistant organisms.[27][28][29] Phenolic compounds like PCA are known to exert their antibacterial effects by disrupting the bacterial cell membrane and enhancing the generation of reactive oxygen species within the bacteria.[28]

An important aspect of PCA's antimicrobial properties is its ability to act synergistically with conventional antibiotics, potentially enhancing their efficacy and helping to combat antibiotic resistance.[27][29]

-

Minimum Inhibitory Concentration (MIC) Assay: This assay is used to determine the lowest concentration of PCA that inhibits the visible growth of a microorganism.[30]

-

Disk Diffusion Assay: Paper disks impregnated with PCA are placed on an agar plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disk is measured to assess the antimicrobial activity.[27]

-

Checkerboard Assay: This method is used to evaluate the synergistic effect of PCA in combination with antibiotics. Different concentrations of PCA and an antibiotic are tested together to determine if their combined effect is greater than the sum of their individual effects.

| Bacterial Strain | PCA Concentration | Antibiotic | Improvement in Antibacterial Activity | Reference |

| Staphylococcus aureus | - | Levofloxacin | Up to 50% increase | [31] |

| Escherichia coli | PCA₁ | Levofloxacin | 28.45% | [27] |

| Escherichia coli | PCA₁ | Nitrofurantoin | 26.13% | [27] |

| Escherichia coli | PCA₁ | Cotrimoxazole | 29.66% | [27] |

| Pseudomonas aeruginosa | PCA₁ | Cefotaxime | 13.59% | [27] |

| Pseudomonas aeruginosa | PCA₁ | Levofloxacin | 15.25% | [27] |

| Cutibacterium acnes (in vivo mouse model) | 78 mM (topical) | - | Significantly lower C. acnes CFU burden. | [28] |

PCA₁ refers to a specific concentration used in the cited study, but the exact value is not provided in the snippet.

Effects on Metabolic Disorders

PCA has shown beneficial effects in the management of metabolic disorders such as diabetes and non-alcoholic fatty liver disease (NAFLD).[1][13][32][33] Its therapeutic potential in these conditions is linked to its ability to improve glucose homeostasis, reduce insulin resistance, and ameliorate dyslipidemia.[1][33]

In diabetic models, PCA has been shown to lower blood glucose levels, increase plasma insulin levels, and restore the activity of carbohydrate metabolic enzymes.[1] It can also exert an insulin-like activity by increasing the activation of peroxisome proliferator-activated receptor gamma (PPARγ).[1] In models of NAFLD, PCA has been found to reduce fat deposition in the liver and decrease the levels of liver enzymes.[13][32]

-

In Vivo Models of Diabetes: Type 1 diabetes is induced in rodents using STZ, while type 2 diabetes is often modeled using high-fat diet feeding combined with a low dose of STZ. The effects of PCA on blood glucose, insulin levels, and glucose tolerance are then evaluated.[1]

-

In Vivo Models of Non-Alcoholic Fatty Liver Disease (NAFLD): NAFLD is typically induced in mice or rats by feeding them a high-fat diet. The therapeutic effect of PCA is assessed by measuring liver weight, lipid accumulation in the liver (histologically and biochemically), and serum levels of liver enzymes (ALT, AST).[13][32]

-

Fecal Microbiota Transplantation (FMT) Experiments: These experiments are used to investigate the role of gut microbiota in mediating the effects of PCA on metabolic diseases.[32]

| Model System | PCA Treatment | Observed Effect | Reference |

| STZ-induced diabetic rats | - | Decreased blood glucose levels, increased plasma insulin level. | [1] |

| High-fat diet-induced MAFLD in mice | Dietary supplementation | Reduced intraperitoneal and hepatic fat deposition, lower levels of transaminases (AST & ALT), and inflammatory cytokines. | [32] |

| High-fat diet-fed rats | - | Attenuated obesity, insulin resistance, oxidative stress, and inflammation. | [33] |

Pharmacokinetics

Understanding the pharmacokinetics of PCA is crucial for its development as a therapeutic agent. Studies in both animals and humans have provided insights into its absorption, distribution, metabolism, and excretion.

In mice, orally administered PCA is rapidly absorbed, reaching peak plasma concentrations within minutes.[34] The elimination of PCA is also relatively fast.[34] In humans, after oral consumption of chicory (a source of PCA), the peak serum concentration of free PCA was reached at 1 hour.[35] The absorption of PCA into the bloodstream was found to be approximately 23.79%.[35] The major metabolic pathways for PCA involve glucuronidation and sulfation.[5][35]

-

Animal Pharmacokinetic Studies: Animals (e.g., mice, rats) are administered a defined dose of PCA orally or intravenously. Blood samples are collected at various time points, and the plasma concentrations of PCA and its metabolites are measured using analytical techniques like LC-MS/MS.[34]

-

Human Pharmacokinetic Studies: Healthy volunteers consume a source of PCA, and blood and urine samples are collected over a 24-hour period. The concentrations of PCA and its conjugates are then quantified to determine its bioavailability and metabolic fate.[35]

| Species | Administration | Dose | Cmax | Tmax | t1/2α (distribution) | t1/2β (terminal) | AUC₀→₈h | Reference |

| Mouse | Oral | 50 mg/kg | 73.6 µM | 5 min | 2.9 min | 16.0 min | 1456 µM·min | [34] |

| Human | Oral (150g chicory) | 248 µmol | 3,273 nmol/L (free PCA) | 1 hr | - | - | - | [35] |

This compound has a remarkable and diverse pharmacological profile, with well-documented antioxidant, anti-inflammatory, anticancer, neuroprotective, cardioprotective, antimicrobial, and metabolic regulatory properties. The underlying mechanisms of action often involve the modulation of key cellular signaling pathways such as Nrf2, NF-κB, and MAPKs. The quantitative data and experimental methodologies summarized in this technical guide provide a solid foundation for further research and development of PCA as a potential therapeutic agent for a wide range of human diseases. Its natural origin, presence in the daily diet, and favorable safety profile further enhance its appeal for future clinical applications.

References

- 1. Pharmacological Properties of this compound and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. [PDF] A Review on this compound and Its Pharmacological Potential | Semantic Scholar [semanticscholar.org]

- 4. benthamscience.com [benthamscience.com]

- 5. New progress in the pharmacology of this compound: A compound ingested in daily foods and herbs frequently and heavily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antioxidant Effects of this compound and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological properties of this compound and its potential roles as complementary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The protective effects of this compound against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ffhdj.com [ffhdj.com]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. This compound reverses myocardial infarction mediated by β-adrenergic agonist via regulation of Nrf2/HO-1 pathway, inflammatory, apoptotic, and fibrotic events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Protects Mice Against Non-Alcoholic Fatty Liver Disease by Attenuating Oxidative Stress and Improving Lipid Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. This compound Attenuates Inflammation in Macrophage-like Vascular Smooth Muscle Cells in ApoE−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Increased Cytotoxic Efficacy of this compound in A549 Human Lung Cancer Delivered via Hydrophobically Modified-Chitosan Nanoparticles As an Anticancer Modality - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ptfarm.pl [ptfarm.pl]

- 19. mdpi.com [mdpi.com]

- 20. Recent developments in the role of this compound in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. A Review on this compound and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Effects of this compound on ameliorating lipid profiles and cardio-protection against coronary artery disease in high fat and fructose diet fed in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound exerts a cardioprotective effect in type 1 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cardioprotective effect of this compound on myocardial ischemia/reperfusion injury [pubmed.ncbi.nlm.nih.gov]

- 26. joe.bioscientifica.com [joe.bioscientifica.com]

- 27. Does this compound Affect the Activity of Commonly Used Antibiotics and Antifungals? - PMC [pmc.ncbi.nlm.nih.gov]

- 28. This compound as a Topical Antimicrobial for Surgical Skin Antisepsis: Preclinical Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Antibacterial Activity of this compound Ethyl Ester on Staphylococcus aureus Clinical Strains Alone and in Combination with Antistaphylococcal Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 31. search.library.uq.edu.au [search.library.uq.edu.au]

- 32. Protection against Metabolic Associated Fatty Liver Disease by this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Impact of this compound on high fat diet-induced metabolic syndrome sequelae in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Pharmacokinetics of this compound in Mouse and Its Quantification in Human Plasma Using LC-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 35. This compound from chicory is bioavailable and undergoes partial glucuronidation and sulfation in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Antioxidant Defenses of Protocatechuic Acid: A Technical Guide

Introduction

Protocatechuic acid (PCA), a naturally occurring phenolic acid found in a variety of fruits, vegetables, and medicinal herbs, has garnered significant scientific attention for its potent antioxidant properties. As a major metabolite of complex polyphenols like anthocyanins, PCA plays a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic and degenerative diseases.[1][2][3][4] This technical guide provides an in-depth exploration of the mechanisms of action through which this compound exerts its antioxidant effects, targeting researchers, scientists, and drug development professionals. The guide will delve into its direct radical scavenging capabilities, its influence on endogenous antioxidant enzyme systems, and its modulation of key intracellular signaling pathways.

Core Mechanisms of Antioxidant Action

This compound employs a multi-pronged approach to combat oxidative stress, which can be broadly categorized into two main strategies:

-

Direct Radical Scavenging: PCA can directly neutralize a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through its unique chemical structure. The presence of hydroxyl groups on its benzene ring enables it to donate hydrogen atoms or electrons to unstable free radicals, thereby stabilizing them and preventing further oxidative damage to cellular components like lipids, proteins, and DNA.[2][5][6][7]

-

Indirect Antioxidant Effects via Modulation of Cellular Pathways: Beyond direct scavenging, PCA enhances the cell's intrinsic antioxidant defenses by upregulating the expression and activity of crucial antioxidant enzymes.[2][5] This is primarily achieved through the modulation of key signaling pathways, most notably the Nrf2-KEAP1 pathway, which is the master regulator of the antioxidant response.[5][8][9][10] PCA also influences other pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are intricately linked to the cellular response to oxidative stress and inflammation.[11][12][13][14]

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified in numerous in vitro studies. The following tables summarize key data from various assays, providing a comparative overview of its efficacy.

Table 1: In Vitro Radical Scavenging and Reducing Power of this compound

| Assay | IC50 of this compound (µg/mL) | Relative Antioxidant Activity (vs. Trolox) | Reference Compound(s) |

| DPPH Radical Scavenging | Varies (concentration-dependent) | 2.8 | Trolox, BHT |

| ABTS Radical Scavenging | Varies (concentration-dependent) | 2.3 | Trolox, BHT |

| Superoxide Anion Radical Scavenging | Varies (concentration-dependent) | 4.2 | Trolox |

| Hydroxyl Radical Scavenging | Varies (concentration-dependent) | 1.0 | Trolox |

| Ferric Ions (Fe³⁺) Reducing Power | Varies (concentration-dependent) | 3.7 | Trolox, BHT |

| Cupric Ions (Cu²⁺) Reducing Power | Varies (concentration-dependent) | 6.1 | Trolox, BHA |

| Ferrous Ions (Fe²⁺) Chelating Ability | Varies (concentration-dependent) | 2.7 | Trolox |

| Cupric Ions (Cu²⁺) Chelating Ability | Varies (concentration-dependent) | 1.5 | Trolox |

Data compiled from Li et al., 2011.[7][15]

Table 2: Effect of this compound on Endogenous Antioxidant Enzyme Activity

| Enzyme | Cell Type/Model | Treatment Conditions | Observed Effect |

| Superoxide Dismutase (SOD) | Human Umbilical Vein Endothelial Cells (HUVECs) | PCA treatment against palmitic acid-induced damage | Increased SOD activity |

| Catalase (CAT) | Various in vivo models | PCA administration | Increased CAT activity |

| Glutathione Peroxidase (GPx) | J774A.1 Macrophages | PCA treatment | Increased GPx expression and activity |

| Heme Oxygenase-1 (HO-1) | HUVECs | PCA treatment against palmitic acid-induced damage | Increased HO-1 expression |

| Glutathione Reductase (GR) | J774A.1 Macrophages | PCA treatment | Increased GR expression and activity |

Data synthesized from multiple sources.[5][8][16][17]

Key Signaling Pathways Modulated by this compound

1. The Nrf2-KEAP1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant defense system.[5] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like PCA, Nrf2 is released from Keap1 and translocates to the nucleus.[5][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a battery of antioxidant and detoxifying enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), heme oxygenase-1 (HO-1), and NAD(P)H quinone dehydrogenase 1 (NQO1).[10][11]

This compound has been shown to activate the Nrf2 pathway, leading to the enhanced expression of these protective enzymes.[5][8][9][10] This action fortifies the cell's ability to neutralize ROS and withstand oxidative insults.

References

- 1. Pharmacological Properties of this compound and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antioxidant Effects of this compound and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on this compound and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Effects of this compound and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound induces antioxidant/detoxifying enzyme expression through JNK-mediated Nrf2 activation in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound relieves ferroptosis in hepatic lipotoxicity and steatosis via regulating NRF2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound attenuates cerebral aneurysm formation and progression by inhibiting TNF-alpha/Nrf-2/NF-kB-mediated inflammatory mechanisms in experimental rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The protective effects of this compound against natural and chemical toxicants: cellular and molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound attenuates intestinal inflammation through TLR4/p38 and NF-κB pathways in heat-stressed broilers [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ffhdj.com [ffhdj.com]

- 16. This compound Ameliorated Palmitic-Acid-Induced Oxidative Damage in Endothelial Cells through Activating Endogenous Antioxidant Enzymes via an Adenosine-Monophosphate-Activated-Protein-Kinase-Dependent Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Unveiling Protocatechuic Acid: A Journey Through its Discovery and Historical Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Protocatechuic acid (PCA), systematically named 3,4-dihydroxybenzoic acid, is a simple phenolic acid that has garnered significant attention in the scientific community for its wide-ranging biological activities. This technical guide provides an in-depth exploration of the discovery and historical background of this multifaceted molecule. From its early isolation from natural sources to its first chemical syntheses, this document traces the scientific journey that has laid the foundation for the current understanding of PCA's therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a historical context to the ongoing exploration of this remarkable compound.

The Dawn of Discovery: From Natural Resins to Onion Skins

The history of this compound is intrinsically linked to the chemical exploration of natural products in the 19th century. The name itself, "protocatechuic," offers a clue to its origins, with "proto" suggesting a precursor and "catechuic" pointing towards catechu, a resin extracted from acacia trees. Early chemists investigating the composition of catechu and other plant resins were among the first to encounter this dihydroxybenzoic acid.

One of the earliest documented preparations of this compound involved the alkaline fusion of various natural resins. The Scottish chemist John Stenhouse, in the mid-19th century, is credited with preparing PCA by fusing East Indian kino, a resin from the Pterocarpus marsupium tree, with potassium hydroxide. This process, though yielding the compound, was primarily a degradative method, breaking down complex natural polymers to isolate simpler chemical constituents.

A significant milestone in the natural product chemistry of PCA came in 1929, with the work of Karl Paul Link and J. C. Walker at the University of Wisconsin. They successfully isolated this compound from the pigmented outer scales of onions (Allium cepa) and identified it as the compound responsible for the onions' resistance to the fungal disease, onion smudge, caused by Colletotrichum circinans. This discovery was pivotal as it not only identified a new natural source of PCA but also provided early insights into its biological function as an antifungal agent in plants.

Experimental Protocol: Isolation of this compound from Pigmented Onion Scales (Link and Walker, 1929)

This protocol is a summary of the method described by Link and Walker in the Journal of Biological Chemistry in 1929.

Objective: To isolate and identify the substance in pigmented onion scales responsible for resistance to Colletotrichum circinans.

Methodology:

-

Extraction: Dry, pigmented onion scales were subjected to continuous extraction with acetone.

-

Concentration: The acetone extract was concentrated under reduced pressure to a syrupy consistency.

-

Purification:

-

The syrup was dissolved in water, and impurities were precipitated with lead acetate.

-

The excess lead was removed from the filtrate by precipitation with hydrogen sulfide.

-

The resulting solution was concentrated, and the active substance was extracted with ether.

-

-

Crystallization: The ether was evaporated, and the remaining residue was recrystallized from hot water.

-

Identification: The crystalline product was identified as this compound based on:

-

Melting Point: The isolated crystals had a melting point of 199-200°C, which was consistent with known samples of this compound.

-

Mixed Melting Point: A mixed melting point determination with an authentic sample of this compound showed no depression.

-

Colorimetric Reactions: The substance gave a characteristic green color with ferric chloride, which is a classic test for catechols.

-

Quantitative Data:

| Parameter | Value | Reference |

| Yield of this compound | ~0.1 g per 100 g of dry onion scales | (Link and Walker, 1929) |

| Melting Point | 199-200°C | (Link and Walker, 1929) |

The Rise of Chemical Synthesis: From Vanillin to Modern Methods

The late 19th and early 20th centuries witnessed significant advancements in organic synthesis, providing chemists with the tools to construct complex molecules from simpler precursors. The structural elucidation of this compound paved the way for its chemical synthesis, offering a more controlled and scalable method of production compared to the often-tedious isolation from natural sources.

One of the most practical and historically significant synthetic routes to this compound starts from vanillin (4-hydroxy-3-methoxybenzaldehyde), a readily available natural product. This two-step process involves:

-

Oxidation of Vanillin to Vanillic Acid: The aldehyde group of vanillin is oxidized to a carboxylic acid, yielding vanillic acid (4-hydroxy-3-methoxybenzoic acid).

-

Demethylation of Vanillic Acid: The methyl ether group of vanillic acid is cleaved to a hydroxyl group, a reaction typically achieved by heating with a strong acid or by alkaline fusion at high temperatures.

This method, with various modifications, has been a cornerstone of this compound production for many years.

Experimental Workflow: Synthesis of this compound from Vanillin

Caption: A simplified workflow for the synthesis of this compound from vanillin.

Historical Understanding of Biological Roles

Long before the intricacies of cellular signaling were understood, early observations provided clues to the biological significance of this compound. As demonstrated by the work of Link and Walker, one of the first recognized biological roles of PCA was its involvement in plant defense mechanisms. The presence of PCA in the pigmented scales of onions conferred resistance to fungal infection, highlighting its potent antifungal properties. This early understanding of PCA as a protective agent in the plant kingdom foreshadowed the extensive research into its diverse pharmacological effects that would follow in the 20th and 21st centuries.

Logical Relationship: this compound and Fungal Resistance in Onions